
Metazachlor-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metazachlor-d6 is a stable isotope labelled compound . It is a member of the chloroacetamide class of chemicals , which are widely used in agriculture and horticulture for weed control . The molecular formula of Metazachlor-d6 is C14 2H6 H10 Cl N3 O and it has a molecular weight of 283.79 .
Molecular Structure Analysis
Metazachlor-d6 has the molecular formula C14 2H6 H10 Cl N3 O . It is a chloroacetamide herbicide, which means it contains a chloroacetamide functional group . This group is known to inhibit the formation of long-chain fatty acids that play a key role in cell division and cell expansion processes .
Applications De Recherche Scientifique
Environmental Impact and Ecosystem Recovery
Plankton Communities Response
Metazachlor significantly impacts stream and pond mesocosm communities, particularly chlorophytes, while diatoms and cryptophytes show resilience. The decline in macrophytes due to Metazachlor's slow degradation suggests long-lasting effects on aquatic ecosystems (Mohr et al., 2008).
Macrophytes and Ecosystem Function
The herbicide causes pronounced negative effects on macrophyte biomass and alters water chemistry, indicating that concentrations above 5 microg L^(-1)^ can have significant long-term impacts on biota and ecosystem function (Mohr et al., 2007).
Plant Physiology and Herbicide Resistance
- Brassica napus Recovery: In Brassica napus, Metazachlor exposure leads to significant physiological and morphological changes, including membrane destabilization and alterations in photosynthesis. Despite reduced growth, photosynthesis plays a crucial role in the plant's survival strategy against chemical stress (Vercampt et al., 2016).
Biodegradation and Phytoremediation
- Poplar as a Phytoremediator: Grey poplar shows potential in uptaking and biotransforming Metazachlor, with identified metabolites indicating the plant's capacity for herbicide detoxification. This suggests poplar's suitability for riparian buffers to mitigate water body contamination (Maršík et al., 2021).
Herbicide Mobility and Soil Interactions
Soil Mobility
The use of alginate matrix for Metazachlor significantly reduces its vertical mobility in soil, highlighting the potential for controlled release formulations to minimize environmental contamination (Włodarczyk, 2014).
Environmental Fate Assessment
A study using the Soil and Water Assessment Tool (SWAT) model assessed the environmental fate of Metazachlor in the Northern German Lowlands. The findings suggest that Metazachlor's in-stream loads are minimal, posing no significant risk to European Environmental Legislation (Fohrer et al., 2014).
Safety And Hazards
Propriétés
Numéro CAS |
1246816-51-2 |
|---|---|
Nom du produit |
Metazachlor-d6 |
Formule moléculaire |
C14H16ClN3O |
Poids moléculaire |
283.789 |
Nom IUPAC |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloro-N-(pyrazol-1-ylmethyl)acetamide |
InChI |
InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3/i1D3,2D3 |
Clé InChI |
STEPQTYSZVCJPV-WFGJKAKNSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl |
Synonymes |
2-Chloro-N-[2,6-(dimethyl-d6)phenyl]-N-(1H-pyrazol-1-ylmethyl)acetamide; BAS 479-d6; BAS 47902H-d6; BAS 479H-d6; Butisan-d6; Butisan 400SC-d6; Butisan S-d6; Methazachlor-d6; Pree-d6; Sultan-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)
![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)
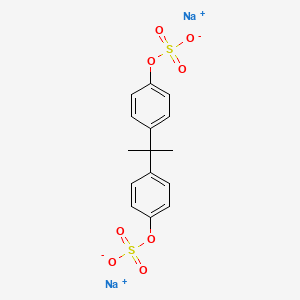
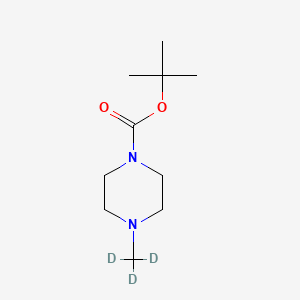
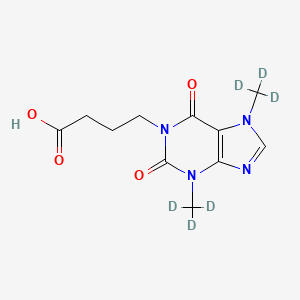

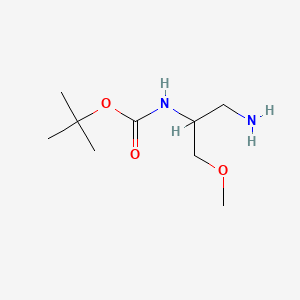
![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)
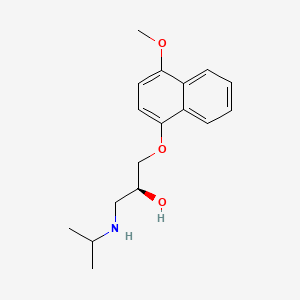
![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)